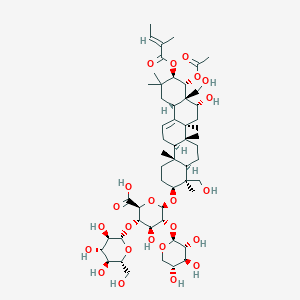

Escin IIa

Description

from seeds of Aralia elata; structure in first source

Structure

2D Structure

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(E)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84O23/c1-10-23(2)45(69)77-42-43(71-24(3)58)54(22-57)26(17-49(42,4)5)25-11-12-30-50(6)15-14-32(51(7,21-56)29(50)13-16-52(30,8)53(25,9)18-31(54)60)73-48-40(75-46-36(64)33(61)27(59)20-70-46)38(66)39(41(76-48)44(67)68)74-47-37(65)35(63)34(62)28(19-55)72-47/h10-11,26-43,46-48,55-57,59-66H,12-22H2,1-9H3,(H,67,68)/b23-10+/t26-,27+,28+,29+,30+,31+,32-,33-,34+,35-,36+,37+,38-,39-,40+,41-,42-,43-,46-,47-,48+,50-,51+,52+,53+,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLNRQWNTKNRGQ-XRANQTOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(CO8)O)O)O)C)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H84O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1101.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158732-55-9 | |

| Record name | Escin IIA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158732559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ESCIN IIA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82XHO27XQ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Escin IIa: A Technical Guide to its Mechanism of Action in Endothelial Cells

Executive Summary: Escin, a complex mixture of triterpene saponins from Aesculus hippocastanum (horse chestnut) seeds, is a well-established therapeutic agent for chronic venous insufficiency. Its efficacy stems from potent anti-inflammatory, anti-edematous, and venotonic properties. This guide provides an in-depth analysis of the molecular mechanisms of β-escin (the primary active form) in vascular endothelial cells. The core actions of escin involve the significant inhibition of the NF-κB inflammatory pathway, enhancement of endothelial barrier integrity through modulation of tight junctions and cytoskeletal arrangement, and a unique interplay with cholesterol homeostasis. Furthermore, escin influences endothelial cell fate by regulating proliferation, migration, and apoptosis, underscoring its potential in contexts beyond vascular insufficiency, including angio-proliferative and inflammatory disorders.

Core Mechanisms of Action in Endothelial Cells

The therapeutic effects of escin on the vascular system are multifaceted, targeting key cellular pathways that govern inflammation, barrier function, and cell survival.

Anti-inflammatory Signaling: Inhibition of the NF-κB Pathway

A primary mechanism of escin's anti-inflammatory action is the potent suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammatory gene expression in endothelial cells.[1][2][3]

-

Inhibition of NF-κB Translocation: In the presence of inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α), escin inhibits the activation of the IκB kinase (IKK) complex. This prevents the degradation of IκBα, the inhibitory protein that sequesters the NF-κB p50/p65 dimer in the cytoplasm. Consequently, the translocation of p50 and p65 into the nucleus is significantly reduced.[4][5]

-

Downregulation of Pro-inflammatory Mediators: By blocking NF-κB activation, escin effectively downregulates the expression of numerous downstream pro-inflammatory genes.[1] This includes reduced expression and secretion of adhesion molecules such as E-selectin, ICAM-1, and VCAM-1, which are critical for leukocyte adhesion to the endothelium.[6][7] It also suppresses the production of inflammatory cytokines like IL-6 and chemokines like IL-8.[5][6]

-

Modulation of Mechanosensing Pathways: Recent studies show that escin can inhibit the inflammatory response induced by mechanical stretch in endothelial cells by targeting the Piezo1 ion channel, which acts upstream of NF-κB activation.[8]

Enhancement of Endothelial Barrier Function

Escin is widely recognized for its ability to reduce vascular permeability and alleviate edema.[1][9] This is achieved through several distinct mechanisms that stabilize the endothelial barrier.

-

Stabilization of Inter-Endothelial Junctions: Escin promotes the integrity of the endothelial monolayer by upregulating the expression of tight junction proteins, including Zonula occludens-1 (ZO-1), occludin, and claudin-5, reportedly through the activation of the PI3K/Akt signaling pathway.[10] It also protects against the hypoxia-induced disruption of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), which is crucial for maintaining junctional integrity.[9][11]

-

Inhibition of Permeability-Inducing Factors: Escin counteracts the pro-permeability effects of inflammatory mediators. It has been shown to protect the endothelial layer against TNF-α-induced permeability and suppress the overexpression of aquaporin-1 (AQP1) induced by the pro-inflammatory molecule HMGB1.[1][4][12]

-

Cytoskeletal Regulation: By inhibiting the RhoA/ROCK signaling pathway, escin prevents the formation of excessive actin stress fibers and subsequent cell contraction, a key process that leads to the formation of intercellular gaps and increased permeability.[10][13]

Modulation of Cytoskeleton and Cholesterol Homeostasis

A unique aspect of escin's mechanism is its direct impact on the endothelial cell membrane and cytoskeleton, which is linked to cholesterol metabolism.

-

Induction of Cholesterol Synthesis: Proteomic analyses reveal that escin potently induces cholesterol synthesis in human endothelial cells.[1][4] As a saponin, escin's ability to interact with and permeabilize cell membranes is a characteristic feature that may trigger this homeostatic response.[1][14]

-

Disruption of Actin Cytoskeleton: The rapid induction of cholesterol synthesis is closely followed by a significant disruption of actin cytoskeleton integrity.[1][4] This cytoskeletal rearrangement is a key event that mediates some of escin's downstream effects, including the reduction in cell migration.[1][14]

Calcium Signaling and Nitric Oxide Production

Escin exerts a protective effect on the endothelium by modulating intracellular calcium (Ca²⁺) levels and subsequent nitric oxide (NO) production.

-

Increased Calcium Permeability: Escin increases the permeability of the endothelial cell membrane to calcium ions.[15]

-

eNOS Activation: The resulting influx of intracellular Ca²⁺ activates endothelial Nitric Oxide Synthase (eNOS), a calcium-dependent enzyme.[15][16] This leads to enhanced production of NO, a critical signaling molecule that promotes vasodilation and possesses anti-inflammatory and anti-platelet properties.[6][15][17] This mechanism contributes to escin's overall endothelium-protectant effects.[15]

Regulation of Endothelial Cell Fate

Beyond its immediate effects on inflammation and permeability, escin directly influences endothelial cell proliferation, migration, and survival, giving it potential anti-angiogenic properties.

-

Inhibition of Proliferation and Migration: Escin dose-dependently inhibits the proliferation and migration of endothelial cells.[18][19] This effect is partly mediated by the downregulation of Protein Kinase C-alpha (PKC-α) and the inhibition of the p44/42 MAPK (ERK) and p38 MAPK signaling pathways, which are crucial for cell motility and proliferation.[18][19]

-

Induction of Apoptosis: At higher concentrations, escin can induce apoptosis in endothelial cells.[18][19] This pro-apoptotic effect, combined with its anti-proliferative action, underlies its potential use in inhibiting pathological angiogenesis.[5][20]

Quantitative Efficacy Data

The following tables summarize key quantitative data from in vitro and in vivo studies, demonstrating the dose-dependent effects of escin on endothelial cell functions.

Table 1: Effects of β-Escin on Human Umbilical Vein Endothelial Cell (HUVEC) Function

| Parameter | Effective Concentration | Observation | Source(s) |

|---|---|---|---|

| Cell Viability | > 4 µM (48h) | Cytotoxicity observed. | [1][4] |

| Cell Migration | 2 µM | Statistically significant decline in migration of quiescent and TNF-α stimulated cells. | [1][4] |

| Endothelial Permeability | 1 µM | Statistically significant protection against TNF-α-induced monolayer permeability. | [1][4] |

| NF-κB Activation | 3 µM | Inhibition of TNF-α-induced nuclear translocation of p50 and p65 subunits. |[4] |

Table 2: Effects of Escin on Inflammatory Markers and Barrier Proteins

| Parameter | Effective Concentration | Observation | Cell Model | Source(s) |

|---|---|---|---|---|

| COX-2 Activity | 50 µM | 45% suppression of COX-2 activity. | LPS-stimulated endothelial cells | [10] |

| Tight Junction Proteins | Not specified | 50% increase in ZO-1, occludin, and claudin-5 expression via PI3K/Akt pathway. | Endothelial cells | [10] |

| IL-8 & VEGF Secretion | 10 µM | Significant suppression of TNF-α-induced protein secretion. | Pancreatic cancer cells |[5] |

Table 3: Anti-Angiogenic and Apoptotic Effects of β-Escin Sodium

| Parameter | Effective Concentration | Observation | Cell Model | Source(s) |

|---|---|---|---|---|

| Cell Proliferation | 10, 20, 40 µg/mL | Dose-dependent inhibition of proliferation. | HUVECs & ECV304 cells | [18][19] |

| Apoptosis | 40 µg/mL | Induction of apoptosis. | HUVECs & ECV304 cells |[18][19] |

Key Signaling Pathways and Experimental Workflows

The complex mechanism of escin can be visualized through its key signaling pathways and the experimental designs used to elucidate them.

Signaling Pathway Diagrams

Experimental Protocols and Workflow

The investigation of escin's effects on endothelial cells relies on a set of established in vitro methodologies.

1. Cell Culture and Treatment:

-

Cell Line: Primary Human Umbilical Vein Endothelial Cells (HUVECs) are the most common model.[1]

-

Culture Medium: Cells are typically cultured in Endothelial Basal Medium (EBM-2) supplemented with an endothelial growth medium kit (EGM-2 SingleQuots).[1]

-

Conditions: Standard incubation at 37°C in a humidified atmosphere with 5% CO₂.[1]

-

Treatment Protocol: Cells are pre-treated with varying concentrations of DMSO-solubilized β-escin (e.g., 1-10 µM) for a specified duration (e.g., 24 hours) before inflammatory stimulation.[1]

-

Inflammatory Stimulus: Recombinant human TNF-α (e.g., 10 ng/mL) or Lipopolysaccharide (LPS) is added for a shorter period (e.g., 6 hours) to induce an inflammatory response.[1][10]

2. Key Experimental Assays:

-

Cell Viability/Proliferation Assay: The Sulforhodamine B (SRB) assay is used to quantify cell protein content as an indicator of cell number after treatment. Alternatively, BrdU incorporation assays measure DNA synthesis to assess proliferation.[1][18]

-

Endothelial Permeability Assay: Endothelial cells are grown to confluence on porous Transwell inserts. The permeability is measured by quantifying the flux of a fluorescently-labeled molecule (e.g., FITC-dextran) across the monolayer or by measuring the Transendothelial Electrical Resistance (TEER). A decrease in TEER signifies increased permeability.[10][21]

-

Cell Migration Assay: A "wound" or scratch is made in a confluent monolayer of cells. The rate at which cells migrate to close the gap is monitored via microscopy and quantified over time.[4][18]

-

Western Blot Analysis: This technique is used to measure the expression levels of specific proteins. Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against target proteins (e.g., p65, IκBα, ZO-1, p-ERK).[18]

-

Immunofluorescence and Confocal Microscopy: Used to visualize the subcellular localization of proteins. For instance, to assess NF-κB activation, cells are stained with an antibody against the p65 subunit and a nuclear counterstain (like DAPI) to observe its translocation from the cytoplasm to the nucleus.[5]

Conclusion and Future Directions

The mechanism of action of Escin IIa in endothelial cells is a complex and coordinated process involving the inhibition of key inflammatory pathways, direct stabilization of the endothelial barrier, and modulation of fundamental cellular processes like proliferation and migration. Its ability to suppress the NF-κB cascade is central to its anti-inflammatory effects. Concurrently, its influence on cholesterol homeostasis, leading to cytoskeletal rearrangement, and its modulation of calcium-eNOS signaling highlight a multi-pronged approach to vascular protection.

For drug development professionals, these detailed mechanisms offer several avenues for further exploration:

-

Targeted Delivery: Developing formulations to enhance the local concentration of escin at sites of vascular inflammation could maximize efficacy while minimizing potential systemic effects.

-

Combination Therapies: The synergistic potential of escin with other anti-inflammatory or anti-angiogenic agents could be explored for complex diseases like atherosclerosis or diabetic retinopathy.

-

Derivative Synthesis: Understanding the structure-activity relationship, particularly how the saponin structure interacts with cell membranes and signaling proteins, could guide the synthesis of more potent and specific derivatives.

References

- 1. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Escin’s Action on Bradykinin Pathway: Advantageous Clinical Properties for an Unknown Mechanism? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications | PLOS One [journals.plos.org]

- 5. Escin inhibits angiogenesis by suppressing interleukin-8 and vascular endothelial growth factor production by blocking nuclear factor-κB activation in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endothelia-Targeting Protection by Escin in Decompression Sickness Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aescin protection of human vascular endothelial cells exposed to cobalt chloride mimicked hypoxia and inflammatory stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Escin ameliorates inflammation via inhibiting mechanical stretch and chemically induced Piezo1 activation in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. doaj.org [doaj.org]

- 13. Cytoskeletal mechanisms regulating vascular endothelial barrier function in response to acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Effect of Escin on the Plasma Membrane of Human Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Endothelium protectant and contractile effects of the antivaricose principle escin in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Endothelial Cell Calcium Signaling during Barrier Function and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Endothelial nitric oxide synthase and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of beta-escin sodium on endothelial cells proliferation, migration and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Altered Moesin and Actin Cytoskeleton Protein Rearrangements Affect Transendothelial Permeability in Human Endothelial Cells upon Dengue Virus Infection and TNF-α Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Escin IIa: A Comprehensive Technical Guide to its Biological Activities and Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escin IIa, a prominent triterpenoid saponin isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum), has garnered significant attention within the scientific community for its diverse and potent pharmacological properties.[1] This document provides an in-depth technical overview of the biological activities and pharmacological effects of this compound, with a focus on its anti-inflammatory, anti-cancer, and venotonic (promoting venous health) actions. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to facilitate further investigation and therapeutic application.

Pharmacological Properties

This compound exhibits a broad spectrum of pharmacological activities, primarily attributed to its complex chemical structure.[1] The most well-documented of these effects include potent anti-inflammatory, anti-edematous (swelling reduction), and anti-cancer properties.[2][3] Furthermore, it has demonstrated venotonic and antioxidant effects, contributing to its potential in treating conditions related to venous insufficiency and oxidative stress.[1]

Quantitative Pharmacological Data

The following tables summarize the quantitative data from various studies on the pharmacological effects of this compound and related escin isomers.

Table 1: Anti-Inflammatory Activity of Escin Isomers

| Escin Isomer | Animal Model | Assay | Dosage | Effect |

| This compound | Mice | Acetic Acid-Induced Vascular Permeability | 50-200 mg/kg (p.o.) | Inhibition of increased vascular permeability[4] |

| This compound | Rats | Histamine-Induced Vascular Permeability | 50-200 mg/kg (p.o.) | Inhibition of increased vascular permeability[4] |

| This compound | Rats | Serotonin-Induced Vascular Permeability | 50-200 mg/kg (p.o.) | Inhibition of increased vascular permeability[4] |

| This compound | Rats | Carrageenan-Induced Hind Paw Edema (First Phase) | 200 mg/kg (p.o.) | Inhibition of edema[4] |

| This compound | Mice | Compound 48/80-Induced Scratching Behavior | 50-200 mg/kg (p.o.) | Inhibition of scratching behavior[4] |

Table 2: Anti-Cancer Activity of Escin

| Cancer Cell Line | Assay | Compound | IC50 Value |

| Human Skin Melanoma (CHL-1) | MTT Assay | Escin | 6 µg/mL[5] |

| HIV-1 Protease | Cell-free assay | Escin Ia | 35 µM[6][7] |

| Triple-Negative Breast Cancer (MDA-MB-231) | Invasion Assay | This compound | 34.02% inhibition at 5 µM[8] |

Key Biological Activities and Mechanisms of Action

Anti-Inflammatory and Anti-Edematous Effects

This compound exerts its anti-inflammatory and anti-edematous effects through multiple mechanisms. It has been shown to reduce vascular permeability and inhibit the release of pro-inflammatory mediators.[3][4] One of the key mechanisms is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[9][10] By preventing the activation of NF-κB, this compound downregulates the expression of various inflammatory cytokines and enzymes.[11]

Anti-Cancer Effects

The anti-cancer properties of escin, including this compound, are multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis.[2] In several cancer cell lines, escin has been shown to induce apoptosis through a caspase-dependent pathway.[12] This process is often mediated by the generation of reactive oxygen species (ROS) and the activation of the p38 MAPK signaling pathway.[12][13]

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (for Anti-Inflammatory Activity)

This protocol is a standard method for evaluating the in vivo anti-inflammatory activity of a compound.

1. Animals:

-

Male Wistar rats (150-200 g) are used.

-

Animals are housed under standard laboratory conditions with free access to food and water.

2. Groups:

-

Control Group: Receives the vehicle (e.g., saline or a weak solvent solution).

-

Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

-

Test Groups: Receive different doses of this compound (e.g., 50, 100, and 200 mg/kg) administered orally (p.o.).

3. Procedure:

-

One hour after the administration of the vehicle, standard drug, or this compound, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[14]

-

The paw volume is measured immediately after the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

4. Data Analysis:

-

The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis in cancer cells treated with this compound.

1. Cell Culture and Treatment:

-

Cancer cells (e.g., HOS or Saos-2 osteosarcoma cells) are cultured in appropriate media.[12]

-

Cells are seeded in 6-well plates and allowed to attach overnight.

-

The cells are then treated with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for a specified time (e.g., 24 hours).[12]

2. Cell Staining:

-

After treatment, both floating and adherent cells are collected and washed with cold PBS.

-

Cells are resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

The mixture is incubated for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

-

The stained cells are analyzed using a flow cytometer.

-

FITC (Annexin V) and PI fluorescence are detected.

-

The cell population is gated into four quadrants:

-

Q1 (Annexin V-/PI+): Necrotic cells

-

Q2 (Annexin V+/PI+): Late apoptotic cells

-

Q3 (Annexin V-/PI-): Live cells

-

Q4 (Annexin V+/PI-): Early apoptotic cells

-

4. Data Analysis:

-

The percentage of cells in each quadrant is determined.

-

The total percentage of apoptotic cells (early + late) is calculated for each treatment group and compared to the control.

Conclusion

This compound is a promising natural compound with a well-defined profile of biological activities, particularly in the realms of anti-inflammatory and anti-cancer therapeutics. Its mechanisms of action, involving the modulation of key signaling pathways such as NF-κB and ROS/p38 MAPK, provide a solid foundation for its further development as a therapeutic agent. The quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers and drug development professionals seeking to explore the full potential of this compound. Further investigations are warranted to fully elucidate its clinical efficacy and safety profile in various disease models.

References

- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijbcp.com [ijbcp.com]

- 8. color | Graphviz [graphviz.org]

- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 10. coolors.co [coolors.co]

- 11. colourcontrast.cc [colourcontrast.cc]

- 12. kumc.edu [kumc.edu]

- 13. phytopharmajournal.com [phytopharmajournal.com]

- 14. Oral Administration of Escin Inhibits Acute Inflammation and Reduces Intestinal Mucosal Injury in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

Escin IIa: A Comprehensive Review of Preclinical Studies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Escin IIa is a prominent triterpenoid saponin isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum L.).[1][2] It is a component of a broader mixture of saponins, collectively known as escin, which has been recognized for a variety of pharmacological effects, including anti-inflammatory, anti-edematous, venotonic (increasing venous tone), and antioxidant properties.[1][3][4][5] Structurally, this compound is distinguished from other escin isomers, such as Escin Ia, by the presence of a xylose residue instead of glucose at the 2' position of its glucuronic acid moiety.[3] This review provides a comprehensive overview of the existing literature on this compound, focusing on its therapeutic activities, mechanisms of action, and quantitative preclinical data. We consolidate findings into structured tables, detail key experimental protocols, and visualize complex biological pathways to serve as a technical resource for researchers in pharmacology and drug development.

Pharmacological Activities & Efficacy

Preclinical studies have investigated this compound across several therapeutic areas, demonstrating its potential as an anti-inflammatory, anti-cancer, and gastroprotective agent, with additional effects on metabolism.

Anti-inflammatory and Anti-edema Effects

This compound has demonstrated significant anti-inflammatory and anti-edematous properties in various animal models.[6][7][8] Its mechanism is partly attributed to reducing vascular permeability in inflamed tissues, which inhibits the formation of edema.[4] Studies show that orally administered this compound can inhibit inflammation induced by various agents like acetic acid, histamine, and serotonin.[6][7] The general anti-inflammatory mechanism for escins involves reducing the adhesiveness of neutrophils, inhibiting phospholipase A2, and down-regulating the activation of nuclear factor-κB (NF-κB), a key regulator of the inflammatory response.[9]

Table 1: Quantitative Summary of Anti-inflammatory Studies on this compound

| Model/Assay | Species | Dosage (p.o.) | Effect | Inhibition (%) | Source |

|---|---|---|---|---|---|

| Acetic Acid-Induced Vascular Permeability | Mice | 50-200 mg/kg | Inhibition of permeability increase | Data not specified | [6][7] |

| Histamine-Induced Vascular Permeability | Rats | 50-200 mg/kg | Inhibition of permeability increase | Data not specified | [6][7] |

| Serotonin-Induced Vascular Permeability | Rats | 50-200 mg/kg | Inhibition of permeability increase | Data not specified | [6][7] |

| Carrageenin-Induced Hind Paw Edema | Rats | 200 mg/kg | Inhibition of first-phase edema | Data not specified | [6][7] |

| Compound 48/80-Induced Scratching | Mice | 50-200 mg/kg | Inhibition of scratching behavior | Data not specified |[6][7] |

Anti-Cancer Activity

The anti-cancer potential of escins, including this compound, has been an area of active investigation.[10][11] The primary anti-cancer mechanisms include the induction of apoptosis (programmed cell death), reduction of cell proliferation, and inhibition of metastasis.[12] A comparative study on triple-negative breast cancer (TNBC) cells identified Escin Ia as the most potent inhibitor of invasion among six tested isomers, but it provided valuable comparative data for this compound.[13]

Table 2: Quantitative Summary of In Vitro Anti-cancer Studies on this compound

| Assay | Cell Line | Concentration | Effect | Inhibition Ratio (%) | Source |

|---|

| Cell Invasion Assay | MDA-MB-231 (Breast Cancer) | 5 µM | Inhibition of cell invasion | 34.02% |[13] |

Gastroprotective and Metabolic Effects

Beyond its anti-inflammatory and anti-cancer roles, this compound has shown protective effects on the gastrointestinal tract and influences on glucose metabolism. It has been found to provide gastroprotection against gastric mucosal lesions induced by ethanol in rats.[2][14][15] Furthermore, studies have revealed that this compound can inhibit glucose absorption.[16] This effect is achieved through a dual mechanism: suppressing the transfer of glucose from the stomach to the small intestine (gastric emptying) and directly inhibiting the glucose transport system at the small intestinal brush border.[16]

Table 3: Summary of Gastroprotective and Metabolic Studies on this compound

| Model/Assay | Species | Effect | Mechanism | Source |

|---|---|---|---|---|

| Ethanol-Induced Gastric Lesions | Rats | Gastroprotection | Not specified | [2][15] |

| Oral Glucose Tolerance Test | Rats | Inhibition of serum glucose increase | 1. Suppression of gastric emptying2. Inhibition of intestinal glucose uptake |[16] |

Mechanisms of Action & Signaling Pathways

The therapeutic effects of this compound and related saponins are underpinned by their modulation of multiple cellular signaling pathways.

Modulation of Inflammatory Pathways

A primary mechanism for the anti-inflammatory effect of escins is the inhibition of the NF-κB pathway.[9] In inflammatory conditions, stimuli like TNF-α activate this pathway, leading to the transcription of pro-inflammatory genes. β-escin has been shown to disturb cholesterol homeostasis, which leads to disruptions in the actin cytoskeleton.[17] These cytoskeletal changes result in diminished cellular responses to TNF-α, including reduced NF-κB activation and a subsequent decrease in the expression of inflammatory proteins.[17]

Caption: this compound's inhibition of the NF-κB pathway.

Activation of the Wnt/β-Catenin Pathway

Recent studies have identified escin as a novel agonist of the canonical Wnt/β-catenin signaling pathway.[18][19] Escin was found to drastically reduce the protein levels of Glycogen Synthase Kinase-3β (GSK-3β), a key negative regulator of the pathway.[18] It achieves this by facilitating the proteasomal degradation of GSK-3β.[18][19] The removal of GSK-3β's inhibitory action allows β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes.[18] This mechanism suggests a therapeutic potential for escin in diseases related to Wnt signaling dysfunction.[18]

Caption: Escin's activation of Wnt/β-catenin signaling.

Experimental Protocols

Animal Models of Acute Inflammation

The anti-inflammatory effects of this compound were evaluated using established animal models.[6][7]

-

Vascular Permeability Assay:

-

Induction: In mice, vascular permeability is induced by an intraperitoneal injection of acetic acid. In rats, it is induced by an intradermal injection of histamine or serotonin.

-

Treatment: this compound (50-200 mg/kg) or a vehicle is administered orally (p.o.) prior to induction.

-

Measurement: A dye (e.g., Evans blue) is injected intravenously. The amount of dye that leaks into the peritoneal cavity or skin at the injection site is quantified spectrophotometrically as an index of permeability.

-

-

Carrageenin-Induced Paw Edema:

-

Induction: Edema is induced by injecting a solution of carrageenin into the subplantar region of a rat's hind paw.

-

Treatment: this compound (200 mg/kg) is administered orally before the carrageenin injection.

-

Measurement: The volume of the paw is measured using a plethysmometer at various time points after induction. The increase in paw volume indicates the extent of the edematous response.

-

Caption: Workflow for in vivo anti-inflammatory assays.

In Vitro Cell Invasion Assay

The anti-metastatic potential of this compound was assessed using an in vitro cell invasion assay with MDA-MB-231 human breast cancer cells.[13]

-

Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.

-

Cell Seeding: MDA-MB-231 cells are serum-starved, then seeded into the upper chamber of the Transwell insert in a serum-free medium containing this compound (5 µM) or a vehicle control.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum, to encourage cell migration.

-

Incubation: The chambers are incubated for a set period (e.g., 24-48 hours) to allow for cell invasion.

-

Quantification: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded through the Matrigel and migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The inhibition ratio is calculated by comparing the number of invaded cells in the treatment group to the control group.

Conclusion

This compound is a bioactive saponin with a well-documented profile of anti-inflammatory and anti-edematous activity. Emerging evidence also highlights its potential in oncology, gastroprotection, and the modulation of metabolic processes like glucose absorption. Its mechanisms of action are multifaceted, involving the inhibition of key inflammatory pathways such as NF-κB and the novel activation of the Wnt/β-catenin signaling cascade. The quantitative data, though limited in some areas, provides a solid foundation for its therapeutic potential. Further research is warranted to fully elucidate the dose-response relationships, explore its efficacy in a wider range of cancer types, and translate these promising preclinical findings into clinical applications. This guide consolidates the current knowledge to aid researchers and professionals in advancing the study and development of this compound as a potential therapeutic agent.

References

- 1. CAS 158732-55-9: this compound | CymitQuimica [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Escin: a review of its anti-edematous, anti-inflammatory, and venotonic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Aescin? [synapse.patsnap.com]

- 6. Effects of Escins Ia, Ib, IIa, and IIb from Horse Chestnut, the Seeds of Aesculus hippocastanum L., on Acute Inflammation in Animals [jstage.jst.go.jp]

- 7. Effects of escins Ia, Ib, IIa, and IIb from horse chestnut, the seeds of Aesculus hippocastanum L., on acute inflammation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Escin may exert a synergistic anti-inflammatory effect with glucocorticoids [scirp.org]

- 10. Molecular targets and anti-cancer potential of escin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Escin Ia suppresses the metastasis of triple-negative breast cancer by inhibiting epithelial-mesenchymal transition via down-regulating LOXL2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. ESCINS-Ia, Ib, IIa, IIb, AND IIIa, BIOACTIVE TRITERPENE OLIGOGLYCOSIDES FROM THE SEEDS OF AESCULUS HIPPOCASTANUM L. : THEIR INHIBITORY EFFECTS ON ETHANOL ABSORPTION AND HYPOGLYCEMIC ACTIVITY ON GLUCOSE TOLERANCE TEST [jstage.jst.go.jp]

- 16. Mode of action of escins Ia and IIa and E,Z-senegin II on glucose absorption in gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Unveiling the Potent Saponins of Aesculus hippocastanumsaponins: A Deep Dive into their Discovery, History, and Therapeutic Mechanisms

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, historical background, and therapeutic mechanisms of saponins derived from Aesculus hippocastanumsaponins, commonly known as the horse chestnut. Tailored for researchers, scientists, and drug development professionals, this document delves into the ethnobotanical roots of its use, presents quantitative data on saponin distribution within the plant, details experimental protocols for their isolation and analysis, and illuminates the key signaling pathways through which these compounds exert their pharmacological effects.

A Journey Through Time: The Historical and Ethnobotanical Significance of Horse Chestnut Saponins

The use of Aesculus hippocastanumsaponins in traditional medicine spans centuries, with historical records indicating its application across Europe and Asia for a variety of ailments.[1][2] In European folk medicine, preparations from the bark and leaves were traditionally used to treat diarrhea and hemorrhoids.[1] The seeds, in particular, gained prominence for their therapeutic properties, with early 18th-century accounts noting their use for fever.[1] The common name "horse chestnut" is believed to have originated from the Turkish practice of using the seeds to treat coughs in horses.[1]

The major active constituents of horse chestnut seeds are a complex mixture of triterpenoid saponins, collectively known as aescin or escin.[3][4] The discovery and identification of escins in 1952 marked a significant milestone in understanding the plant's medicinal properties.[3] This discovery paved the way for standardized extracts and the development of pharmaceutical preparations primarily used for the treatment of chronic venous insufficiency, hemorrhoids, and postoperative edema.[1][2] Today, horse chestnut seed extract is widely recognized in modern phytotherapy for its venotonic and anti-inflammatory effects.[1]

Quantitative Distribution of Aescin in Aesculus hippocastanumsaponins**

The concentration of the primary active saponin, aescin, varies significantly across different parts of the Aesculus hippocastanumsaponins plant. The seeds, particularly the cotyledons, are the richest source of these compounds. The following table summarizes the quantitative data on aescin content, providing a valuable reference for extraction and drug development purposes.

| Plant Part | Saponin (Aescin) Content | Method of Analysis | Reference |

| Seed Endosperm | 52.05 ± 0.67 g/kg (freshly harvested) | HPLC | [5] |

| 34.15 ± 0.45 g/kg (stored for 2 years) | HPLC | [5] | |

| Seed Skin | 0.32 ± 0.012 g/kg (freshly harvested) | HPLC | [5] |

| 0.19 ± 0.009 g/kg (stored for 2 years) | HPLC | [5] | |

| Dry Seeds | Impressive 13% by weight | LC-MS | [3] |

| Bark (older branches, 5cm diameter) | 3.6 - 6% (esculin) | HPLC | [1] |

| Bark (tree trunk, 40cm diameter) | 7.9% (esculin) | HPLC | [1] |

| Bark (young shoots) | 0.4 - 0.8% (esculin) | HPLC | [1] |

| Leaves and Flowers | Significantly higher than pericarps and seeds (for certain saponins) | Not specified |

Methodologies for Saponin Extraction and Quantification

Accurate and reproducible methods for the extraction and quantification of aescin are crucial for both research and quality control of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common analytical techniques employed.

Experimental Protocol 1: Ultrasonic-Assisted Extraction and HPLC-DAD Quantification of Aescin Isomers from Horse Chestnut Seeds

This protocol details a method for the extraction and quantification of four major saponins: escin Ia, escin Ib, isoescin Ia, and isoescin Ib.

1. Extraction Procedure:

-

Sample Preparation: Grind dried horse chestnut seeds into a fine powder.

-

Ultrasonic Extraction:

-

Mix 2 g of the powdered sample with 150 mL of 70% methanol in a flask.

-

Place the flask in an ultrasonic bath at 80°C for 4 hours.

-

Repeat the extraction three more times to maximize the yield.

-

Combine the extracts and centrifuge at 2580 x g for 10 minutes.

-

Evaporate the supernatant to dryness using a rotary evaporator at 50°C.

-

Dissolve the residue in 50 mL of 70% methanol and filter through a 0.2 µm nylon membrane filter prior to HPLC analysis.[6]

-

2. HPLC-DAD Analysis:

-

Column: Zorbax SB-ODS (150 mm × 2.1 mm, 3 μm).

-

Mobile Phase: Acetonitrile and 0.10% phosphoric acid solution (39:61 v/v).

-

Flow Rate: 0.5 mL/min.

-

Detection: Diode Array Detector (DAD) at 210 nm and 230 nm.

-

Injection Volume: 10 μL.

-

Column Temperature: 30°C.[6]

Experimental Protocol 2: Accelerated Solvent Extraction (ASE) and HPLC-ESI-TOF/MS Analysis

This method provides a more rapid extraction and detailed characterization of the saponins.

1. Accelerated Solvent Extraction (ASE):

-

Optimized Conditions:

-

Extraction Solvent: 70% Methanol.

-

Extraction Temperature: 120°C.

-

Static Extraction Time: 7 minutes.

-

Extraction Cycles: 2.[7]

-

2. HPLC-ESI-TOF/MS Analysis:

-

Column: SinoChrom ODS BP C18 (4.6 mm × 200 mm, 5 μm).

-

Mobile Phase: Acetonitrile and 0.10% phosphoric acid solution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 203 nm and positive ion electrospray-time of flight mass spectrometry (ESI-TOF/MS).

-

Mass Spectrometer Scan Range: m/z 100 to 1500 in full scan mode.[7]

Illuminating the Mechanism of Action: Key Signaling Pathways

The therapeutic effects of Aesculus hippocastanumsaponins saponins, particularly aescin, are attributed to their modulation of several key signaling pathways, primarily contributing to their anti-inflammatory and venotonic properties.

Anti-Inflammatory Signaling Pathway

Aescin exerts its potent anti-inflammatory effects through a mechanism that shares similarities with glucocorticoids, primarily by targeting the NF-κB signaling pathway.

Caption: Aescin's anti-inflammatory action via the NF-κB signaling pathway.

Aescin has been shown to elevate the expression of the glucocorticoid receptor (GR).[6] Upon activation by aescin, the GR can interfere with the NF-κB signaling cascade. Inflammatory stimuli typically activate the IKK complex, which then phosphorylates IκB, an inhibitory protein bound to the NF-κB complex. This phosphorylation leads to the degradation of IκB, allowing the NF-κB complex (p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Aescin's activation of the GR inhibits the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators like TNF-α, IL-1β, and IL-6.[8][9]

Venotonic and Endothelial Protective Effects

The venotonic and vasoprotective effects of aescin are multifaceted, involving the stabilization of endothelial cells and the modulation of vascular tone.

Caption: Workflow of Aescin's venotonic and endothelial protective actions.

Aescin improves venous tone and reduces capillary permeability through several mechanisms. It increases the permeability of endothelial cells to calcium ions, which can lead to the activation of endothelial nitric oxide synthase (eNOS) and subsequent nitric oxide (NO) production, a key regulator of vascular tone.[10] Additionally, aescin inhibits the activity of hyaluronidase, an enzyme that degrades hyaluronic acid in the extracellular matrix, thereby helping to maintain the integrity of capillary walls and reduce fluid leakage.[5][11] The release of prostaglandin F2α (PGF2α), stimulated by aescin, also contributes to its venotonic effects.[4][10] Furthermore, in endothelial cells under inflammatory conditions, β-escin has been shown to induce cholesterol synthesis, leading to a disruption of the actin cytoskeleton and a subsequent reduction in endothelial monolayer permeability.[7][12] This multifaceted action on the endothelium underscores its efficacy in treating chronic venous insufficiency.

This technical guide provides a foundational understanding of Aesculus hippocastanumsaponins saponins, from their historical use to their molecular mechanisms of action. The presented data and protocols offer valuable resources for further research and development in the field of natural product-based therapeutics.

References

- 1. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Aescin? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of Sodium aescinate? [synapse.patsnap.com]

- 6. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanism for Cellular Response to β-Escin and Its Therapeutic Implications | PLOS One [journals.plos.org]

- 9. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aescin - Wikipedia [en.wikipedia.org]

- 11. The Venotonic Power of Aescin Powder: A Natural Remedy for Varicose Veins Article - ArticleTed - News and Articles [articleted.com]

- 12. mdpi.com [mdpi.com]

In Vivo Anti-inflammatory Effects of Escin IIa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo anti-inflammatory effects of Escin IIa, a prominent triterpenoid saponin isolated from the seeds of the horse chestnut tree (Aesculus hippocastanum). This document details the experimental methodologies used to evaluate its anti-inflammatory properties, presents quantitative data from key studies, and elucidates the underlying signaling pathways involved in its mechanism of action.

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory efficacy of this compound has been quantified in various animal models. The following tables summarize the key findings, providing a comparative overview of its potency in different inflammatory contexts.

Table 1: Effect of this compound on Acetic Acid-Induced Vascular Permeability in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Vascular Permeability (%) |

| Control | - | 0 |

| This compound | 50 | Significant Inhibition |

| This compound | 100 | Significant Inhibition |

| This compound | 200 | Significant Inhibition |

Data extracted from studies demonstrating the inhibitory effect of Escins on vascular permeability. Note: Specific percentage of inhibition for this compound alone at each dose was not detailed in the source material, but its significant inhibitory effect was established.[1]

Table 2: Effect of this compound on Histamine-Induced Vascular Permeability in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Vascular Permeability (%) |

| Control | - | 0 |

| This compound | 50 | Significant Inhibition |

| This compound | 100 | Significant Inhibition |

| This compound | 200 | Significant Inhibition |

Similar to the acetic acid model, this compound demonstrated significant dose-dependent inhibition of histamine-induced vascular permeability.[1]

Table 3: Effect of this compound on Serotonin-Induced Vascular Permeability in Rats

| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Vascular Permeability (%) |

| Control | - | 0 |

| This compound | 50 | Significant Inhibition |

| This compound | 100 | Significant Inhibition |

| This compound | 200 | Significant Inhibition |

This compound was also effective in mitigating vascular permeability induced by serotonin.[1]

Table 4: Effect of this compound on Carrageenan-Induced Hind Paw Edema in Rats (First Phase)

| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of Edema (%) |

| Control | - | 0 |

| This compound | 200 | Significant Inhibition |

This highlights the ability of this compound to suppress the initial phase of the inflammatory response in this model.[1] Oral administration of escin has been shown to significantly inhibit paw edema at various time points (3, 4, 5, 6, 8, 12, and 24 hours) after carrageenan injection.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key in vivo experimental protocols used to assess the anti-inflammatory effects of this compound.

Carrageenan-Induced Paw Edema

This is a widely used and reproducible model of acute inflammation.

Objective: To evaluate the anti-edematous effects of this compound.

Animal Model: Male Sprague-Dawley or Wistar rats (100-140 g).[3]

Procedure:

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (23 ± 1 °C, 12/12-h light/dark cycle, 50 ± 10% humidity) with free access to food and water.[3]

-

Grouping: Animals are randomly divided into control, standard drug (e.g., dexamethasone or diclofenac), and this compound treatment groups.[2][4]

-

Treatment: this compound is administered orally (p.o.) at the desired doses (e.g., 50, 100, 200 mg/kg). The control group receives the vehicle.[1]

-

Induction of Inflammation: One hour after treatment, 0.1 ml of a 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw.[5]

-

Measurement of Edema: Paw volume or thickness is measured at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or a digital caliper.[5]

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

References

- 1. Effects of escins Ia, Ib, IIa, and IIb from horse chestnut, the seeds of Aesculus hippocastanum L., on acute inflammation in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oral Administration of Escin Inhibits Acute Inflammation and Reduces Intestinal Mucosal Injury in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]

Escin IIa's Interaction with Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escin, a complex mixture of triterpenoid saponins derived from the seeds of the horse chestnut tree (Aesculus hippocastanum), has garnered significant attention for its therapeutic potential. Among its various isomers, Escin IIa is a component of the pharmacologically active β-escin fraction. While much of the existing research focuses on the broader effects of the escin mixture, this guide aims to consolidate the current understanding of how these compounds, with a focus on available data relevant to this compound, interact with key cellular signaling pathways. This document will delve into the molecular mechanisms underlying escin's anti-inflammatory, anti-cancer, and anti-edematous properties, with a particular emphasis on the NF-κB, PI3K/Akt, MAPK, and STAT3 signaling cascades.

Disclaimer: The majority of the available scientific literature investigates the effects of "escin" or "β-escin" as a mixture of saponins. Specific quantitative data and detailed mechanistic studies on the individual isomer this compound are limited. Therefore, this guide primarily presents data for the escin mixture and will specify when information pertains to a particular isomer.

Core Signaling Pathway Interactions

Escin exerts its biological effects by modulating several critical intracellular signaling pathways that are often dysregulated in disease states such as cancer and chronic inflammation. The primary pathways influenced by escin are the NF-κB, PI3K/Akt, MAPK, and STAT3 pathways.

Nuclear Factor-kappaB (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response and plays a crucial role in cell survival and proliferation. In many disease states, particularly cancer and chronic inflammatory conditions, the NF-κB pathway is constitutively active.

Escin has been shown to be a potent inhibitor of the NF-κB signaling pathway.[1][2] Its inhibitory action is multifaceted, involving the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1][3] By blocking NF-κB activation, escin downregulates the expression of numerous NF-κB target genes involved in inflammation, cell survival, and angiogenesis, such as Bcl-2, cyclin D1, and VEGF.[1] Some studies suggest that escin's anti-inflammatory effects may be correlated with a glucocorticoid-like activity, potentially involving the glucocorticoid receptor (GR) in the modulation of the NF-κB pathway.[2][3][4]

Below is a diagram illustrating the inhibitory effect of Escin on the NF-κB signaling pathway.

Caption: Escin inhibits the NF-κB pathway by blocking IKK activation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Its aberrant activation is a common feature of many cancers.

Studies have demonstrated that β-escin can effectively block the PI3K/Akt signaling pathway in cancer cells.[5] This inhibition is characterized by a reduction in the phosphorylation of key pathway components, including PI3K, Akt, and the downstream effector mTOR.[5] The inactivation of the PI3K/Akt pathway by escin contributes to its pro-apoptotic and anti-proliferative effects.[5]

The following diagram illustrates the interaction of Escin with the PI3K/Akt signaling pathway.

Caption: β-Escin blocks the PI3K/Akt pathway, inhibiting cell survival.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. This pathway consists of several cascades, including the ERK, JNK, and p38 MAPK pathways.

Escin has been shown to activate the p38 MAPK pathway, which is often associated with the induction of apoptosis and autophagy.[6][7] This activation is linked to the generation of reactive oxygen species (ROS).[6][7] In some contexts, escin also appears to modulate the JNK pathway, contributing to its anti-inflammatory and anti-apoptotic effects.[8]

A diagram depicting Escin's activation of the p38 MAPK pathway is provided below.

Caption: Escin induces apoptosis and autophagy via ROS-mediated p38 MAPK activation.

Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathway

The STAT3 signaling pathway is involved in cell growth, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many types of cancer and is associated with tumor progression and drug resistance.

Escin has been found to inhibit the constitutive activation of STAT3 in cancer cells.[5] This inhibition is achieved by reducing the phosphorylation of STAT3, which prevents its dimerization and translocation to the nucleus, thereby blocking the transcription of STAT3 target genes like Bcl-xL and cyclin D1. The downregulation of the STAT3 pathway by escin contributes to its anti-proliferative and pro-apoptotic activities.[5]

The interaction of Escin with the STAT3 signaling pathway is visualized in the following diagram.

Caption: Escin inhibits the STAT3 pathway by preventing STAT3 phosphorylation.

Quantitative Data on Escin's Biological Activity

The following tables summarize the available quantitative data on the effects of escin on cell viability and inflammation.

Table 1: IC50 Values of Escin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Pancreatic Cancer Cells | Pancreatic Cancer | 10-20 | [9] |

| LoVo | Colon Adenocarcinoma | See Note 1 | [10] |

| LoVo/Dx | Doxorubicin-resistant Colon Adenocarcinoma | See Note 1 | [10] |

Note 1: A study on different forms of β-escin (crystalline, amorphous, sodium, and polysulfate) reported IC50 values in µg/ml for LoVo and LoVo/Dx cell lines, but the molar concentration was not specified.[10]

Table 2: Anti-inflammatory Effects of Escin

| Model | Treatment | Effect | Quantitative Data | Reference |

| Carrageenan-induced paw edema in rats | Escin (1.8 mg/kg) | Inhibition of paw edema | Significant inhibition from 4 to 24 h (P<0.05) | [2] |

| LPS-treated mice | Escin (1.8 and 3.6 mg/kg) | Inhibition of NF-κB p65 subunit expression | Significant inhibition (P<0.05 and P<0.01, respectively) | [2] |

| Acetic acid-induced capillary permeability in mice | Escin (3.6 mg/kg) | Inhibition of capillary permeability | Significant inhibition from 8 to 24 h | [2] |

| Concanavalin A-induced autoimmune hepatitis in mice | Escin (10 mg/kg/day) | Reduction of pro-inflammatory cytokines | Significantly reduced elevated levels of TNF-α and IL-17A (p < 0.001) | [8][11] |

| Concanavalin A-induced autoimmune hepatitis in mice | Escin (10 mg/kg/day) | Reduction of NF-κB p65 expression | Significantly reduced expression (p < 0.05) | [8] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on escin's effects on cellular signaling.

Western Blot Analysis for Signaling Proteins

Western blotting is a fundamental technique to detect and quantify specific proteins in a sample, making it ideal for assessing the phosphorylation status and expression levels of proteins in signaling pathways.

Experimental Workflow for Western Blot Analysis

Caption: A typical workflow for Western Blot analysis.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound for desired time points. Include untreated and vehicle-treated controls.

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, etc.) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Workflow for MTT Assay

Caption: The workflow for performing an MTT cell viability assay.

Detailed Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow for Annexin V/PI Apoptosis Assay

Caption: The workflow for an Annexin V/PI apoptosis assay.

Detailed Methodology:

-

Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC will stain early apoptotic cells (due to phosphatidylserine externalization), while PI will stain late apoptotic and necrotic cells (with compromised cell membranes).

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) using appropriate software.

Conclusion

Escin, a natural compound with a complex isomeric composition, demonstrates significant therapeutic potential through its modulation of key cellular signaling pathways, including NF-κB, PI3K/Akt, MAPK, and STAT3. While the majority of the current research has been conducted on the escin mixture, the available data strongly suggests that its anti-inflammatory and anti-cancer effects are mediated by the inhibition of pro-survival and pro-inflammatory pathways and the activation of pro-apoptotic pathways.

Further research is warranted to elucidate the specific contributions of individual isomers, such as this compound, to the overall pharmacological profile of escin. A deeper understanding of the structure-activity relationships of different escin isomers will be crucial for the development of more targeted and effective therapies for a range of diseases. This guide provides a comprehensive overview of the current knowledge and serves as a foundation for future investigations into the intricate molecular mechanisms of this compound and its therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effects of escin are correlated with the glucocorticoid receptor/NF-κB signaling pathway, but not the COX/PGF2α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucocorticoid-Like Activity of Escin: A New Mechanism for an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential silencing of STAT3 isoforms leads to changes in STAT3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis and In vitro Anti-inflammatory Effects of Gallic Acid, Ellagic Acid, and Quercetin from Radix Sanguisorbae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Escin suppresses immune cell infiltration and selectively modulates Nrf2/HO-1, TNF-α/JNK, and IL-22/STAT3 signaling pathways in concanavalin A-induced autoimmune hepatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What does Stat3 do? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Cytotoxicity Screening of Escin on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Escin is a complex mixture of triterpenoid saponins extracted from the seeds of the horse chestnut tree (Aesculus hippocastanum).[1][2] Traditionally recognized for its potent anti-inflammatory, anti-edematous, and venotonic properties, recent scientific investigation has pivoted towards its potential as an anticancer agent.[1] Numerous in vitro and in vivo studies have demonstrated that escin exhibits significant anti-proliferative, apoptotic, and anti-metastatic effects against a wide array of human cancers.[1][3]

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of escin against various cancer cell lines. It consolidates quantitative data on its cytotoxic potency, details the experimental protocols used for its evaluation, and illustrates the key signaling pathways implicated in its mechanism of action. The information presented is intended to serve as a foundational resource for researchers engaged in the discovery and development of natural product-based oncology therapeutics.

Cytotoxicity Profile of Escin

The cytotoxic potential of escin has been evaluated across multiple human cancer cell lines, demonstrating a dose- and time-dependent inhibition of cell viability.[4][5][6] The half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency, varies depending on the cancer cell type and exposure duration. A summary of reported IC50 values is presented below.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Exposure Time (hours) |

| A549 | Lung Adenocarcinoma | 14 | 24 |

| 11.3 | 48 | ||

| C6 | Glioma | 23 | 24 |

| 16.3 | 48 | ||

| 786-O | Renal Cancer | Dose-dependent effects observed | Not specified |

| Caki-1 | Renal Cancer | Dose-dependent effects observed | Not specified |

| PC-3 | Prostate Cancer (CRPC) | Dose-dependent effects observed | Not specified |

| DU-145 | Prostate Cancer (CRPC) | Dose-dependent effects observed | Not specified |

| HCT116 | Colorectal Cancer | Dose-dependent effects observed | Not specified |

| HCT8 | Colorectal Cancer | Dose-dependent effects observed | Not specified |

| HOS | Osteosarcoma | Dose-dependent effects observed | Not specified |

| Saos-2 | Osteosarcoma | Dose-dependent effects observed | Not specified |

| Panc-1 | Pancreatic Cancer | ~11.3 - 22.6 (10-20 µM) | Not specified |

Note: The results indicate that A549 lung cancer cells are more sensitive to escin than C6 glioma cells.[4] The cytotoxic effects on castration-resistant prostate cancer (CRPC), renal, colorectal, and osteosarcoma cells were also confirmed to be significant and dose-dependent.[5][6][7][8]

Mechanisms of Escin-Induced Cytotoxicity

Escin exerts its anticancer effects through a multi-faceted mechanism that includes the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways.[1]

Induction of Apoptosis

A primary mechanism of escin's cytotoxicity is the induction of apoptosis. In many cancer cell types, including lung adenocarcinoma, renal cancer, and osteosarcoma, escin activates the intrinsic, or mitochondrial, pathway of apoptosis.[4][7][8] This process involves the disruption of the mitochondrial membrane potential, leading to the activation of a cascade of caspase enzymes.[4][7] Key molecular events include the upregulation of the pro-apoptotic protein Bax, the downregulation of anti-apoptotic proteins like Bcl-2, and the activation of initiator caspase-9 and executioner caspase-3.[4][5][7] Activated caspase-3 then cleaves critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), culminating in cell death.[5][7]

Cell Cycle Arrest

Escin has been shown to halt the progression of the cell cycle in various cancer cells, preventing their proliferation.[1][4] The specific phase of arrest can differ between cell lines. For instance, in A549 lung cancer cells, escin induces a dose-dependent arrest at the G0/G1 checkpoint.[4] In human renal cancer and castration-resistant prostate cancer cells, a G2/M phase arrest is observed.[5][7] This cell cycle blockade is often associated with changes in the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[5]

Modulation of Other Signaling Pathways

Beyond apoptosis and cell cycle regulation, escin's activity is linked to other critical signaling networks.

-

ROS/p38 MAPK Pathway : In osteosarcoma cells, escin induces the generation of reactive oxygen species (ROS).[8] This oxidative stress activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which in turn promotes both apoptosis and autophagy.[8]

-

NF-κB Pathway : Escin has been found to inhibit the nuclear factor-kappaB (NF-κB) signaling pathway in pancreatic cancer cells.[3] As NF-κB is a key regulator of inflammation, survival, and proliferation, its inhibition contributes to escin's anticancer effects and can sensitize cancer cells to conventional chemotherapeutic agents.[3]

-

ATM/γH2AX Pathway : In human colorectal cancer cells, escin treatment leads to DNA damage, evidenced by the upregulation of ATM (Ataxia-Telangiectasia Mutated) and γH2AX proteins, which are markers of DNA double-strand breaks.[9] This DNA damage response is a significant contributor to escin-induced apoptosis.[9]

Experimental Methodologies

Standard in vitro assays are employed to screen for and quantify the cytotoxic effects of escin.

General Experimental Workflow

The preliminary assessment of a compound like escin follows a logical progression from general cytotoxicity screening to more detailed mechanistic studies.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[4][10]

Protocol:

-

Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[11]

-

Compound Treatment : Prepare a stock solution of escin (e.g., in DMSO) and create serial dilutions in a complete culture medium.[4] Replace the existing medium with the medium containing various concentrations of escin (e.g., 1-500 µg/ml). Include untreated cells as a negative control.[4]

-

Incubation : Incubate the plates for specific time periods, typically 24 and 48 hours.[4]

-

MTT Addition : Following incubation, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours.[10] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis : Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the escin concentration to determine the IC50 value using non-linear regression analysis.[10]

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

Protocol:

-

Cell Treatment : Culture and treat cells with escin at the predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting : Collect both adherent and floating cells and wash them with cold PBS.

-

Staining : Resuspend the cells in a binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters late apoptotic and necrotic cells with compromised membranes).

-

Incubation : Incubate the cells in the dark for approximately 15 minutes at room temperature.

-

Flow Cytometry : Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) can be quantified.

Conclusion

The preliminary in vitro screening data strongly support the characterization of escin as a potent cytotoxic agent against a range of cancer cell lines, including those from lung, brain, renal, prostate, and colon cancers.[2][4][5][6][7] Its efficacy is rooted in its ability to induce apoptosis via the mitochondrial pathway, trigger cell cycle arrest, and modulate key oncogenic signaling pathways like NF-κB and p38 MAPK.[3][8] These findings establish escin as a promising candidate for further preclinical and clinical development as a novel cancer therapeutic. Future research should focus on elucidating its effects on a broader panel of cancer cell lines, exploring its potential for synergistic combinations with existing chemotherapies, and evaluating its in vivo efficacy and safety in animal models.[3]

References

- 1. Escin’s Multifaceted Therapeutic Profile in Treatment and Post-Treatment of Various Cancers: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]